(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of etonogestrel involves several steps and intermediates. One of the methods includes the following steps :
Starting Material: The synthesis begins with a suitable steroidal precursor.
Introduction of Functional Groups: The 11-methylene group is introduced through microbiological hydroxylation, followed by transformation to the key intermediate.
Cyclization: A palladium-catalyzed cyclization reaction is employed as a key step.
Final Steps:
Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Etonogestrel undergoes several types of chemical reactions, including :
Oxidation: Etonogestrel can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in etonogestrel.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions include hydroxylated and reduced derivatives of etonogestrel .
Scientific Research Applications
Etonogestrel has a wide range of scientific research applications :
Chemistry: Used as a model compound for studying steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on reproductive biology and hormone regulation.
Medicine: Widely used in contraceptive devices, providing long-acting reversible contraception. It is also studied for its potential therapeutic applications in hormone replacement therapy.
Industry: Utilized in the development of advanced drug delivery systems, such as intravaginal rings and subdermal implants.
Mechanism of Action
Etonogestrel exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs, including the female reproductive tract, mammary gland, hypothalamus, and pituitary . It inhibits fertility by :
Impairing the release of luteinizing hormone: , which is crucial for ovulation.
Increasing the viscosity of cervical mucus: , hindering the passage of spermatozoa.
Altering the lining of the uterus: , preventing the implantation of fertilized eggs.
Comparison with Similar Compounds
Etonogestrel is compared with other synthetic progestins such as desogestrel, levonorgestrel, and norethisterone :
Desogestrel: Etonogestrel is a biologically active metabolite of desogestrel, offering a longer duration of action.
Levonorgestrel: Both are used in contraceptive devices, but etonogestrel provides a more prolonged effect.
Norethisterone: Etonogestrel has a higher binding affinity to progesterone receptors, making it more effective in certain applications.
Etonogestrel’s uniqueness lies in its long-acting nature and high efficacy in contraceptive applications, making it a preferred choice in modern contraceptive devices .
Properties
Molecular Formula |
C22H28O2 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1 |
InChI Key |
GCKFUYQCUCGESZ-OGKXSSEESA-N |
Isomeric SMILES |
CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34 |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.